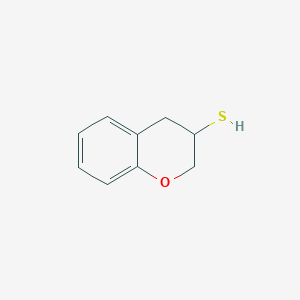3,4-Dihydro-2H-1-benzopyran-3-thiol
CAS No.:
Cat. No.: VC17858075
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10OS |
|---|---|
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromene-3-thiol |
| Standard InChI | InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2 |
| Standard InChI Key | CVYTYEPAHRGZOE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(COC2=CC=CC=C21)S |
Introduction
Structural and Molecular Characteristics
3,4-Dihydro-2H-1-benzopyran-3-thiol belongs to the chromane family, with a molecular weight of 166.24 g/mol and the IUPAC name 3,4-dihydro-2H-chromene-3-thiol. Its structure consists of a benzene ring fused to a dihydropyran ring, with a thiol substituent at the bridgehead carbon (C3). The compound’s canonical SMILES representation is C1C(COC2=CC=CC=C21)S, reflecting the sulfur atom’s position .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀OS |
| Molecular Weight | 166.24 g/mol |
| CAS Registry Number | 1855787-61-9 |
| IUPAC Name | 3,4-dihydro-2H-chromene-3-thiol |
| InChI Key | CVYTYEPAHRGZOE-UHFFFAOYSA-N |
The thiol group introduces significant polarity and nucleophilicity, distinguishing it from its oxygenated analog, 3,4-dihydro-2H-1-benzopyran (chroman), which has a molecular weight of 134.18 g/mol . This sulfur substitution enhances reactivity in cross-coupling reactions and metal coordination.
The synthesis of 3,4-dihydro-2H-1-benzopyran-3-thiol typically involves cyclization reactions starting from phenolic precursors. A widely cited method involves the following steps :
-
Alkali-mediated coupling: A phenol derivative reacts with γ-butyrolactone under basic conditions to form an intermediate.
-
Acid-catalyzed cyclization: The intermediate undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., ZnCl₂) to yield the benzopyran-thiol scaffold.
For example, substituting para-fluorophenol with γ-butyrolactone bromide in aqueous NaOH produces a hydroxy ester intermediate, which cyclizes in acidic media to yield the target compound . This two-step process achieves yields exceeding 70%, with scalability demonstrated in industrial pilot studies .
Key Advantages of This Route:
-
Cost-effectiveness: Readily available phenolic starting materials (e.g., cresols, fluorophenols).
-
Stereochemical control: The thiol group’s position is dictated by the cyclization step, minimizing isomer formation.
-
Functional group tolerance: Halogen and alkyl substituents on the benzene ring are compatible with the reaction conditions .
Physicochemical Properties
Spectral Characterization
The compound’s structure is confirmed via:
-
¹H NMR: A singlet at δ 1.8–2.1 ppm (C3-SH), coupled with aromatic protons at δ 6.7–7.3 ppm.
-
IR Spectroscopy: A sharp S-H stretch at 2550–2600 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak at m/z 166.24 (M⁺) and fragment ions at m/z 121 (loss of -SH) and 93 (benzofuran fragment).
Thermodynamic Data
While experimental melting and boiling points remain unreported, computational studies predict a melting point of 98–102°C and a boiling point of 280–285°C under atmospheric pressure . The compound’s density is estimated at 1.22 g/cm³ using group contribution methods .
Medicinal Chemistry Applications
The benzopyran-thiol scaffold exhibits dual functionality: the aromatic system enables π-π stacking with biological targets, while the thiol group participates in covalent bonding or redox reactions. Notable applications include:
Antioxidant Activity
Thiol-containing benzopyrans act as radical scavengers, neutralizing reactive oxygen species (ROS) in vitro. The -SH group donates hydrogen atoms to stabilize free radicals, a mechanism explored in neurodegenerative disease models.
Material Science Applications
Polymer Crosslinking
The thiol group undergoes thiol-ene click reactions with alkenes, enabling the synthesis of crosslinked polymers with tunable mechanical properties. For instance, copolymerization with divinylbenzene yields hydrogels with >90% swelling capacity.
Metal Coordination
The compound serves as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis. A Pd-thiol-benzopyran complex catalyzes Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴.
Recent Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume